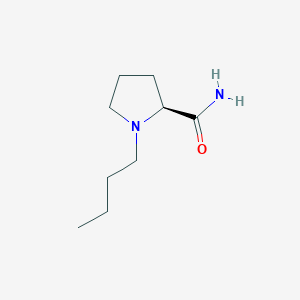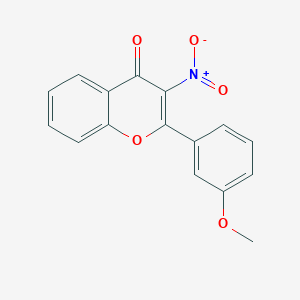
2-(3-Methoxyphenyl)-3-nitrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-3-nitrochromen-4-one is a chemical compound that belongs to the chromone family. It is an organic compound that is commonly used in scientific research. The compound is known for its unique properties, which make it useful in a wide range of applications. In
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to inhibit the growth of cancer cells in vitro. The compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is its versatility. The compound can be used in a wide range of laboratory experiments, making it a valuable tool for researchers. Additionally, the synthesis method is relatively straightforward, making it easy to obtain the compound for use in experiments. However, one of the limitations of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is its potential toxicity. The compound has been shown to be toxic to certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3-Methoxyphenyl)-3-nitrochromen-4-one. One area of interest is the development of new drugs and pharmaceuticals based on the compound. Additionally, the compound could be further studied for its potential anticancer properties. Another potential area of research is the use of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one as a fluorescent probe for the detection of metal ions. Overall, there are many potential future directions for research involving 2-(3-Methoxyphenyl)-3-nitrochromen-4-one, and the compound is likely to continue to be an important tool in scientific research.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one involves a reaction between 3-nitrobenzaldehyde and 3-methoxyacetophenone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been extensively studied for its various scientific research applications. It is commonly used in the field of medicinal chemistry, where it is used to develop new drugs and pharmaceuticals. The compound has also been studied for its potential anticancer properties. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been studied for its use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
143468-21-7 |
|---|---|
Produktname |
2-(3-Methoxyphenyl)-3-nitrochromen-4-one |
Molekularformel |
C16H11NO5 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-11-6-4-5-10(9-11)16-14(17(19)20)15(18)12-7-2-3-8-13(12)22-16/h2-9H,1H3 |
InChI-Schlüssel |
MQVAZWJYMVOJBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Synonyme |
4H-1-Benzopyran-4-one,2-(3-methoxyphenyl)-3-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




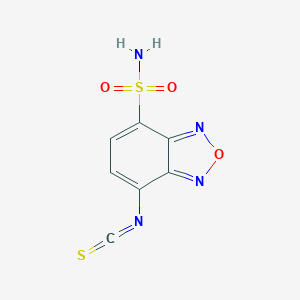
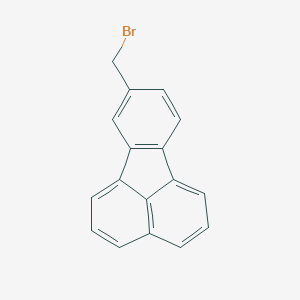
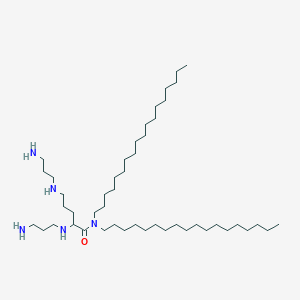
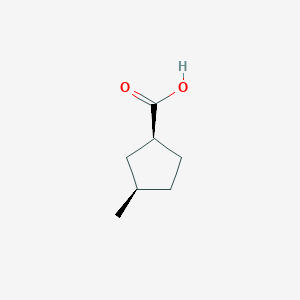
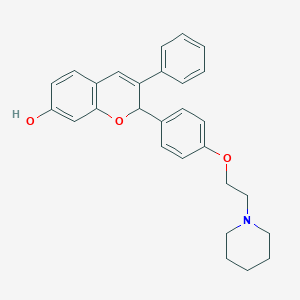
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
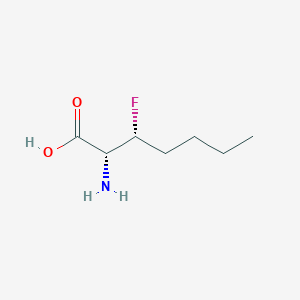
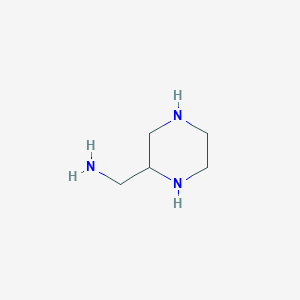
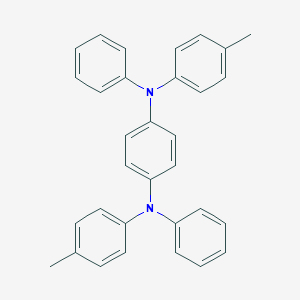
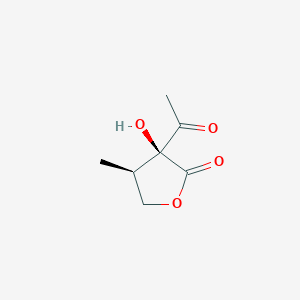
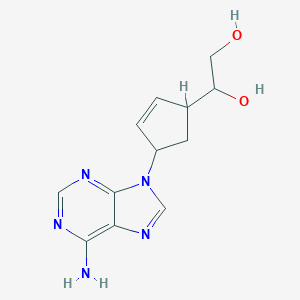
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
